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molecular formula C13H12O6S B8510821 ethyl 7-(methylsulfonyl)-4-oxo-4H-chromene-2-carboxylate

ethyl 7-(methylsulfonyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No. B8510821
M. Wt: 296.30 g/mol
InChI Key: FYNQRRCHJFAJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524766B2

Procedure details

A mixture of ethyl 7-(methylsulfonyl)-4-oxo-4H-chromene-2-carboxylate (1.3 g, 4.4 mmol), palladium on carbon (10%, 0.44 g), MeOH (45 ml) and AcOH (5 ml) was hydrogenated at 40 Psi for 64 h at 60° C. Filtration through Celite (EtOAc) and evaporation followed by filtration through a plug of Al2O3 (EtOAc/ACN) gave the title compound. Yield: 0.6 g. MS m/z (rel. intensity, 70 eV) 307 (64), 302 (91), 286 (14), 285 (M+1, bp), 211 (18).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=O)[CH:10]=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].CO.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[Pd].CC(O)=O>[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C2C(C=C(OC2=C1)C(=O)OCC)=O
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Name
Quantity
0.44 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through Celite (EtOAc) and evaporation
FILTRATION
Type
FILTRATION
Details
followed by filtration through a plug of Al2O3 (EtOAc/ACN)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C2CCC(OC2=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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